molecular formula C9H10FNO2 B11908032 1-Fluoro-3,4,5-trimethyl-2-nitrobenzene CAS No. 62622-61-1

1-Fluoro-3,4,5-trimethyl-2-nitrobenzene

Cat. No.: B11908032
CAS No.: 62622-61-1
M. Wt: 183.18 g/mol
InChI Key: MVYZTPQLZPCCBI-UHFFFAOYSA-N
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Description

1-Fluoro-3,4,5-trimethyl-2-nitrobenzene (C₉H₉FNO₂) is a fluorinated aromatic compound featuring a nitro group at the 2-position and methyl groups at the 3-, 4-, and 5-positions. This compound is utilized in explosives analysis as a standard reference material due to its structural resemblance to nitroaromatic explosives . Storage conditions (below -20°C in methanol) suggest sensitivity to thermal degradation, a common trait among nitroaromatics .

Properties

CAS No.

62622-61-1

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

1-fluoro-3,4,5-trimethyl-2-nitrobenzene

InChI

InChI=1S/C9H10FNO2/c1-5-4-8(10)9(11(12)13)7(3)6(5)2/h4H,1-3H3

InChI Key

MVYZTPQLZPCCBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Fluoro-3,4,5-trimethyl-2-nitrobenzene typically involves multiple steps. One common method includes the nitration of a precursor compound followed by fluorination. For example, a Friedel-Crafts acylation can be used to introduce the acyl group, which is then converted to an alkane. Subsequent nitration introduces the nitro group, and finally, fluorination is carried out to obtain the desired compound .

Chemical Reactions Analysis

1-Fluoro-3,4,5-trimethyl-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

1-Fluoro-3,4,5-trimethyl-2-nitrobenzene serves as an important intermediate in organic synthesis. Its fluoro group enhances the reactivity of the aromatic ring, making it suitable for further functionalization. Researchers utilize this compound to develop new synthetic pathways for creating more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceutical Development

The compound's structure is conducive to modifications that can lead to biologically active molecules. It has been investigated for potential use in drug development due to its ability to interact with biological systems. For instance, derivatives of this compound have shown promise as anti-inflammatory agents and in the treatment of various diseases .

Environmental Chemistry

In environmental studies, 1-fluoro-3,4,5-trimethyl-2-nitrobenzene is used as a model compound to assess the behavior of fluorinated organic compounds in ecological systems. Its stability and reactivity provide insights into the fate of similar compounds in soil and water environments, which is crucial for understanding pollution dynamics and remediation strategies.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the successful use of 1-fluoro-3,4,5-trimethyl-2-nitrobenzene as an intermediate for synthesizing a novel class of anti-cancer drugs. The research highlighted how modifications to the nitro group could enhance biological activity while maintaining selectivity towards cancer cells .

Case Study 2: Environmental Impact Assessment

Research conducted on the degradation pathways of 1-fluoro-3,4,5-trimethyl-2-nitrobenzene in aquatic environments showed that it undergoes photodegradation under UV light. This study provided valuable data on how such compounds can be monitored and managed in environmental health assessments .

Mechanism of Action

The mechanism of action of 1-Fluoro-3,4,5-trimethyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

1,3,5-Trimethyl-2-nitrobenzene (C₉H₁₁NO₂)
  • Structure : Lacks the fluorine atom at the 1-position but retains the nitro group and methyl substituents.
  • Applications: Used alongside the target compound in explosives standard solutions (1 mg/mL in methanol) .
1,2,4-Trimethyl-5-nitrobenzene (C₉H₁₁NO₂)
  • Structure : Methyl groups at 1-, 2-, and 4-positions with a nitro group at the 5-position.
  • Applications : Similar use in explosive analysis standards .
  • Key Differences : Altered substituent positions may influence steric hindrance and electronic distribution, affecting detection parameters in analytical methods.

Fluorinated Analogues

1-Fluoro-3,5-dimethylbenzene (C₈H₉F)
  • Structure : Fluorine at the 1-position and methyl groups at 3- and 5-positions; lacks the nitro group.
  • Applications : Intermediate in pharmaceutical synthesis .
  • Key Differences : The absence of the nitro group eliminates electron-withdrawing effects, making it less reactive in electrophilic substitutions. Its simpler structure enhances stability under standard storage conditions.
1-Fluoro-2-methyl-4-nitrobenzene (C₇H₆FNO₂)
  • Structure : Fluorine at 1-, methyl at 2-, and nitro at 4-positions.
  • Applications : Research chemical with unspecified analytical uses .
  • Key Differences : The para-nitro group relative to fluorine creates distinct electronic effects compared to the ortho-nitro configuration in the target compound.

Data Table: Comparative Analysis

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Applications Stability Considerations
1-Fluoro-3,4,5-trimethyl-2-nitrobenzene C₉H₉FNO₂ F (1), NO₂ (2), CH₃ (3,4,5) 183.17 Explosives analysis Stable at < -20°C in methanol
1,3,5-Trimethyl-2-nitrobenzene C₉H₁₁NO₂ NO₂ (2), CH₃ (1,3,5) 165.19 Explosives analysis Similar storage requirements
1-Fluoro-3,5-dimethylbenzene C₈H₉F F (1), CH₃ (3,5) 124.16 Pharmaceutical synthesis Ambient stability likely
1-Fluoro-2-methyl-4-nitrobenzene C₇H₆FNO₂ F (1), CH₃ (2), NO₂ (4) 155.13 Research chemical Not specified

Key Research Findings

Electron-Withdrawing Effects: The fluorine and nitro groups in the target compound create a highly electron-deficient aromatic ring, enhancing susceptibility to nucleophilic attack compared to non-fluorinated analogues .

Analytical Utility: Fluorinated nitroaromatics exhibit distinct chromatographic profiles (e.g., retention times, detection limits) compared to non-fluorinated isomers, improving specificity in explosives detection .

Biological Activity

1-Fluoro-3,4,5-trimethyl-2-nitrobenzene (CAS No. 62622-61-1) is a fluorinated aromatic compound that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

PropertyDetails
Molecular Formula C9H10FNO2
Molecular Weight 185.18 g/mol
IUPAC Name 1-Fluoro-3,4,5-trimethyl-2-nitrobenzene
CAS Number 62622-61-1

Biological Activity Overview

1-Fluoro-3,4,5-trimethyl-2-nitrobenzene exhibits several biological activities that make it a candidate for further research in medicinal chemistry and pharmacology. Key areas of interest include:

Antimicrobial Activity

Research indicates that fluorinated compounds often possess enhanced antimicrobial properties compared to their non-fluorinated counterparts. The introduction of fluorine can improve the lipophilicity and overall bioavailability of the compound, making it more effective against various pathogens .

Cytotoxic Effects

Studies have shown that 1-Fluoro-3,4,5-trimethyl-2-nitrobenzene can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in malignant cells .

The biological activity of 1-Fluoro-3,4,5-trimethyl-2-nitrobenzene is attributed to several mechanisms:

  • Reactive Oxygen Species Generation : The compound's structure facilitates the formation of ROS, which can damage cellular components and trigger apoptosis in cancer cells .
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular proliferation and survival pathways, thus contributing to its anticancer properties .
  • Interaction with Biological Membranes : The fluorine atom enhances the compound's ability to penetrate lipid membranes, potentially altering membrane dynamics and function .

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various nitro-substituted benzene derivatives on breast cancer cell lines. Among these compounds, 1-Fluoro-3,4,5-trimethyl-2-nitrobenzene showed significant cytotoxicity with an IC50 value lower than many traditional chemotherapeutics .

Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, 1-Fluoro-3,4,5-trimethyl-2-nitrobenzene demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics amid rising antibiotic resistance .

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